2-Boc-aminothiazole-4-carboxylic acid

Overview

Description

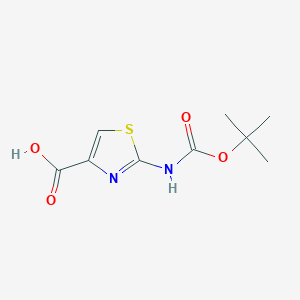

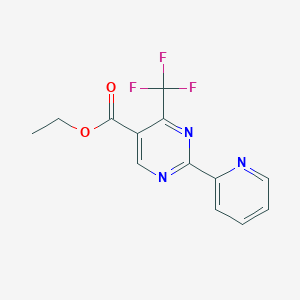

2-Boc-aminothiazole-4-carboxylic acid, also known by its CAS Number 83673-98-7, is a compound with a molecular weight of 244.27 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature . The IUPAC name for this compound is 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid .

Molecular Structure Analysis

The InChI code for 2-Boc-aminothiazole-4-carboxylic acid is 1S/C9H12N2O4S/c1-9(2,3)15-8(14)11-7-10-5(4-16-7)6(12)13/h4H,1-3H3,(H,12,13)(H,10,11,14) . This code provides a specific description of the compound’s molecular structure.

Physical And Chemical Properties Analysis

2-Boc-aminothiazole-4-carboxylic acid is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Antibacterial and Antifungal Applications

2-Boc-aminothiazole-4-carboxylic acid derivatives are known for their antibacterial and antifungal properties. They serve as starting materials for synthesizing heterocyclic analogues that combat various bacterial and fungal infections .

Anti-HIV Activity

These compounds have also shown promise in anti-HIV treatments, acting as inhibitors that can potentially prevent the replication of the virus within the host cells .

Antioxidant Properties

The antioxidant capabilities of 2-Boc-aminothiazole-4-carboxylic acid derivatives make them valuable in research aimed at neutralizing harmful free radicals in the body .

Antitumor and Anticancer Potential

A range of 2-aminothiazole analogs exhibit potent inhibitory activity against various human cancerous cell lines, including breast, leukemia, lung, colon, and more, making them significant in cancer research .

Anthelmintic Uses

These compounds are explored for their potential to act as anthelmintics, which are drugs that expel parasitic worms (helminths) from the body .

Anti-inflammatory and Analgesic Effects

In addition to their antimicrobial properties, these molecules are studied for their ability to reduce inflammation and relieve pain, which is crucial in treating various chronic conditions .

Biomarker for Cyanide Poisoning

2-Aminothiazole-4-carboxylic acid is a biomarker for cyanide poisoning, indicating its role in forensic science and toxicology .

Molecular Imprinting Applications

The compound is used in molecular imprinting techniques to create highly selective sorbents for extracting specific substances from complex matrices, such as post-mortem blood analysis .

Mechanism of Action

Target of Action

2-aminothiazole derivatives have been reported to exhibit promising therapeutic roles as antibacterial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

Mode of Action

It’s known that 2-aminothiazole-4-carboxylic acids act as broad-spectrum metallo-β-lactamase (mbl) inhibitors by mimicking the anchor pharmacophore features of carbapenem hydrolysate binding .

Biochemical Pathways

It’s known that 2-aminothiazole derivatives can interact with various enzymes and receptors, influencing multiple biochemical pathways .

Result of Action

2-aminothiazole derivatives have been reported to show significant antibacterial and antifungal potential .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other substances can affect the activity of similar compounds .

Safety and Hazards

2-Boc-aminothiazole-4-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation and serious eye irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and seeking medical advice/attention if skin or eye irritation occurs .

properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-9(2,3)15-8(14)11-7-10-5(4-16-7)6(12)13/h4H,1-3H3,(H,12,13)(H,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWSRJPUYPNQJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363593 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Boc-aminothiazole-4-carboxylic acid | |

CAS RN |

83673-98-7 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde](/img/structure/B1332624.png)

![Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1332660.png)

![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)

![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)